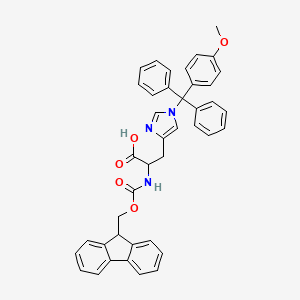
o-(3-Carboxypropanoyl)homoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-succinyl-L-homoserine is a significant biochemical compound that serves as a precursor in the biosynthesis of L-methionine in microorganisms. It is also considered a promising platform chemical for the production of various C4 chemicals, including succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol .
準備方法
Synthetic Routes and Reaction Conditions: O-succinyl-L-homoserine can be synthesized through the metabolic engineering of Escherichia coli. The process involves the deletion of specific genes (metJ and metI) and the overexpression of others (metL, metAfbr, yjeH, and thrAfbr) to increase the metabolic flux from aspartate to O-succinyl-L-homoserine . The fermentation process is optimized to achieve high yields, with the highest reported yield being 9.31 g/L from 20 g/L glucose .
Industrial Production Methods: Industrial production of O-succinyl-L-homoserine involves fermentation using recombinant Escherichia coli strains. The fermentation conditions, including pH, temperature, feeding strategy, and medium composition, are optimized to maximize the yield. The process can achieve a titre of up to 102.5 g/L . Additionally, the compound can be produced by coupling fermentation with enzymatic catalysis, using sucrose as a substrate .
化学反応の分析
Types of Reactions: O-succinyl-L-homoserine undergoes various chemical reactions, including:
Gamma-replacement reaction: Catalyzed by cystathionine gamma-synthase, where O-succinyl-L-homoserine reacts with L-cysteine to form cystathionine.
Gamma-elimination reaction: In the absence of L-cysteine, O-succinyl-L-homoserine undergoes an enzyme-catalyzed gamma-elimination reaction to form succinate, alpha-ketobutyrate, and ammonia.
Common Reagents and Conditions:
Cystathionine gamma-synthase: Catalyzes the gamma-replacement reaction.
Enzyme-catalyzed conditions: Required for the gamma-elimination reaction.
Major Products:
Cystathionine: Formed from the gamma-replacement reaction.
Succinate, alpha-ketobutyrate, and ammonia: Formed from the gamma-elimination reaction.
科学的研究の応用
O-succinyl-L-homoserine has diverse applications in scientific research, including:
Chemistry: Used as a platform chemical for the production of C4 chemicals such as succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol
Biology: Serves as a crucial precursor in the biosynthesis of L-methionine in microorganisms.
Industry: Utilized in the production of various chemicals through biotransformation and bio-refining processes.
作用機序
O-succinyl-L-homoserine exerts its effects through enzyme-catalyzed reactions. The compound is converted to L-methionine by the enzyme O-succinyl-L-homoserine sulfhydrylase, which catalyzes the reaction with methyl mercaptan . The enzyme exhibits high activity and thermostability, making it suitable for large-scale bioproduction . Additionally, in the absence of L-cysteine, O-succinyl-L-homoserine undergoes a gamma-elimination reaction to form succinate, alpha-ketobutyrate, and ammonia .
類似化合物との比較
O-acetyl-L-homoserine: Another precursor for L-methionine biosynthesis, which can also be used to synthesize methionine through enzymatic reaction with methanethiol.
L-homoserine: A substrate for homoserine kinase, yielding phosphohomoserine, which is converted to L-threonine.
Uniqueness: O-succinyl-L-homoserine is unique due to its role as a platform chemical for the production of various C4 chemicals and its high yield production through metabolic engineering of Escherichia coli . Its ability to undergo multiple enzyme-catalyzed reactions further enhances its versatility in scientific research and industrial applications .
特性
IUPAC Name |
2-amino-4-(3-carboxypropanoyloxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISQJGXJIDKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCC(=O)O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13384875.png)
![(3S,3aS,6aR)-N-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B13384885.png)



![(Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethenimidamide](/img/structure/B13384911.png)

![Magnesium;methyl 11,16-diethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-7,23,24,25-tetrazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13,15,17,19-nonaene-3-carboxylate](/img/structure/B13384921.png)



![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B13384952.png)
![[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13384957.png)

